molecular formula C21H26N2O3S B1382315 (4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine CAS No. 1159908-21-0

(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B1382315
CAS No.: 1159908-21-0
M. Wt: 386.5 g/mol
InChI Key: ORFQRBJQBLEMCY-QMMLZNLJSA-N
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Description

The compound (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine is a complex organic molecule that belongs to the class of oxazines This compound is characterized by its unique structural features, including a pyrrolo[3,4-b][1,4]oxazine core, a phenylethyl group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-b][1,4]oxazine Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a dihydrofuran derivative under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the intermediate formed in the previous step.

    Tosylation: The final step involves the tosylation of the hydroxyl group using tosyl chloride in the presence of a base, such as pyridine, to yield the desired compound.

Industrial Production Methods

Industrial production of (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxazine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to yield a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.

    Reduction: Formation of reduced oxazine derivatives or ring-opened products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents targeting specific biological pathways or receptors.

Industry

In the industrial sector, (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can engage in π-π interactions with aromatic residues, while the oxazine ring can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (4aS,7aS)-4-(®-1-phenylethyl)-6-mesyloctahydropyrrolo[3,4-b][1,4]oxazine: Similar structure but with a mesyl group instead of a tosyl group.

    (4aS,7aS)-4-(®-1-phenylethyl)-6-bromoctahydropyrrolo[3,4-b][1,4]oxazine: Similar structure but with a bromo group instead of a tosyl group.

Uniqueness

The presence of the tosyl group in (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine imparts unique reactivity and stability compared to its analogs. The tosyl group is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the tosyl group can enhance the compound’s solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(4aS,7aS)-6-(4-methylphenyl)sulfonyl-4-[(1R)-1-phenylethyl]-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-8-10-19(11-9-16)27(24,25)22-14-20-21(15-22)26-13-12-23(20)17(2)18-6-4-3-5-7-18/h3-11,17,20-21H,12-15H2,1-2H3/t17-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFQRBJQBLEMCY-QMMLZNLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)OCCN3C(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@H](C2)OCCN3[C@H](C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501115469
Record name (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159908-21-0
Record name (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159908-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine
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(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 3
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(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 4
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 5
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 6
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine

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